3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18117950
InChI: InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)3-1-10-2-3;/h3,10H,1-2H2;1H
SMILES:
Molecular Formula: C6H7ClF3N3O
Molecular Weight: 229.59 g/mol

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

CAS No.:

Cat. No.: VC18117950

Molecular Formula: C6H7ClF3N3O

Molecular Weight: 229.59 g/mol

* For research use only. Not for human or veterinary use.

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride -

Specification

Molecular Formula C6H7ClF3N3O
Molecular Weight 229.59 g/mol
IUPAC Name 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)3-1-10-2-3;/h3,10H,1-2H2;1H
Standard InChI Key XLCVLNCOCSNYJT-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=NOC(=N2)C(F)(F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with an azetidinyl group and at the 5-position with a trifluoromethyl group, forming a hydrochloride salt. Key structural attributes include:

  • Molecular formula: C₆H₇ClF₃N₃O

  • Molecular weight: 229.59 g/mol

  • IUPAC name: 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

The azetidine ring introduces conformational rigidity, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic distribution .

Physical Properties

PropertyValueSource
Melting point114–115°C
Canonical SMILESC1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl
InChI KeyXVISRUKWBAGKGJ-UHFFFAOYSA-N

X-ray crystallography data remains unavailable, but computational models suggest a planar oxadiazole ring with axial orientation of the azetidine moiety .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a two-step protocol:

  • Oxadiazole formation: Cyclization of an amidoxime precursor with trifluoroacetic anhydride under reflux.

  • Salt formation: Treatment with hydrochloric acid in methanol to yield the hydrochloride salt .

Alternative methods utilize microwave-assisted synthesis for improved yield, though specifics remain proprietary .

Analytical Characterization

TechniqueApplicationConditions (if reported)
HPLCPurity assessment (>98%)C18 column, acetonitrile/water
¹H/¹³C NMRStructural confirmationDMSO-d₆, δ 4.2–4.5 (azetidine CH₂)
IR SpectroscopyFunctional group identificationν 1650 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F)
GC-MSMolecular ion detectionm/z 229.59 [M+H]⁺

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with oxadiazole derivatives .

Biological Activity and Applications

P2X3 Receptor Inhibition

The compound serves as a key intermediate in synthesizing aminoquinazoline-based P2X3 inhibitors . These antagonists show promise in:

  • Chronic pain management: Blocking ATP-gated ion channels in nociceptive neurons .

  • Respiratory disorders: Reducing cough reflex hypersensitivity in idiopathic pulmonary fibrosis .

ParameterResultSource
Oral LD₅₀ (rat)320 mg/kg
Skin irritationModerate (Draize test)
Ocular exposureSevere irritation

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug development: Masking the hydrochloride to enhance blood-brain barrier penetration .

  • Structure-activity relationship (SAR): Modifying azetidine substituents to improve receptor selectivity .

Emerging Applications

  • Materials science: Incorporation into fluorinated polymers for high-temperature stability.

  • Agricultural chemistry: Exploration as a fungicide lead compound .

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